molecular formula C22H27N3O4S2 B2424559 5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-08-6

5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2424559
CAS No.: 392239-08-6
M. Wt: 461.6
InChI Key: LLWHGVNKERWYDF-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

5-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-14-5-10-18-17(13-14)19(20(23)26)22(30-18)24-21(27)15-6-8-16(9-7-15)31(28,29)25-11-3-2-4-12-25/h6-9,14H,2-5,10-13H2,1H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWHGVNKERWYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrobenzo[b]thiophene core, followed by the introduction of the piperidine sulfonyl group and the benzamido group. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid: This compound shares the piperidine sulfonyl group but differs in its core structure.

    Indole derivatives: These compounds have a similar aromatic structure and are studied for their diverse biological activities.

Uniqueness

5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its combination of functional groups and core structure, which confer specific chemical and biological properties

Biological Activity

The compound 5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H32N4O4S2C_{24}H_{32}N_{4}O_{4}S_{2} with a molecular weight of 504.66 g/mol. The structure includes a benzo[b]thiophene core linked to a piperidine sulfonamide moiety, which is often associated with various pharmacological activities.

Anti-inflammatory Effects

Compounds containing piperidine and sulfonamide groups have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide production.

Research Findings : A derivative with similar functional groups displayed significant anti-inflammatory activity by inhibiting LPS-induced production of nitric oxide . This suggests that the compound may also possess anti-inflammatory properties.

Antimicrobial Activity

The presence of a thiophene ring in the structure has been linked to antimicrobial activities. Compounds with similar frameworks have shown effectiveness against various bacterial strains by disrupting cell membrane integrity.

Example : Research on related compounds indicated that they could kill bacterial cells by damaging their membranes, leading to cell lysis . This potential activity warrants further investigation into the antimicrobial efficacy of the compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of 5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:

  • Piperidine Sulfonamide Moiety : This group is often associated with enhanced solubility and bioavailability.
  • Benzo[b]thiophene Core : Known for its role in providing structural rigidity and facilitating interactions with biological targets.
  • Methyl Substitution : The presence of methyl groups can influence lipophilicity and overall pharmacokinetic properties.

Data Table: Comparison of Biological Activities

Compound TypeActivity TypeReference
Pyrazole DerivativesAntitumor
Piperidine SulfonamidesAnti-inflammatory
Thiophene DerivativesAntimicrobial

Q & A

Q. What are the key synthetic routes for 5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step routes involving:

  • Amide coupling : Reaction of a tetrahydrobenzo[b]thiophene precursor with 4-(piperidin-1-ylsulfonyl)benzoyl chloride under anhydrous conditions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while controlled temperatures (60–80°C) prevent side reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Structural validation employs:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and hydrogen bonding networks.
  • Mass spectrometry (HRMS) : Validates molecular weight (447.57 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydrobenzo[b]thiophene core and piperidine sulfonyl group orientation .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO and DMF; poor aqueous solubility (<0.1 mg/mL) due to lipophilic groups .
  • Stability : Stable at room temperature in inert atmospheres but degrades under strong acidic/basic conditions (pH <3 or >10) .

Q. What preliminary biological activities have been reported, and which targets are hypothesized?

  • Enzyme inhibition : Potential interaction with kinases or proteases via sulfonyl and amide groups .
  • Receptor modulation : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) in neuropharmacology studies .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproduct formation?

  • Continuous flow chemistry : Enhances reproducibility and scalability by maintaining precise reaction parameters (e.g., residence time, mixing efficiency) .
  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in aromatic systems .
  • DoE (Design of Experiments) : Statistical optimization of solvent ratios and temperature gradients reduces side reactions .

Q. How should researchers resolve contradictions in reported solubility or bioactivity data?

  • Batch-to-batch analysis : Compare purity (HPLC) and crystallinity (PXRD) across synthetic batches .
  • Assay standardization : Use cell lines with consistent expression levels (e.g., HEK293 for GPCR studies) to normalize bioactivity data .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets or GPCR active sites .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .

Q. How do structural modifications (e.g., piperidine substitution) affect pharmacological activity?

  • SAR studies : Replace piperidine with morpholine or pyrrolidine to evaluate changes in target affinity and logP .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., CF3) on the benzamido moiety to reduce CYP450-mediated oxidation .

Q. What experimental approaches identify the compound’s primary biological targets?

  • SPR (Surface Plasmon Resonance) : Screen against recombinant protein libraries to quantify binding kinetics .
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-protein complexes at atomic resolution .

Q. How is ADME profiling conducted to assess drug-likeness?

  • Solubility assays : Use shake-flask method with PBS (pH 7.4) and simulated intestinal fluid .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure t1/2 and metabolite formation via LC-MS .

Methodological Notes

  • Contradiction Management : Discrepancies in biological activity often arise from assay variability. Triangulate data using orthogonal methods (e.g., SPR + cellular thermal shift assays) .
  • Data Reproducibility : Document reaction conditions (e.g., solvent lot numbers, humidity) to mitigate batch-specific anomalies .

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